molecular formula C9H5NS B1498709 1-Ethynyl-3-isothiocyanatobenzene CAS No. 244246-95-5

1-Ethynyl-3-isothiocyanatobenzene

Cat. No. B1498709
CAS RN: 244246-95-5
M. Wt: 159.21 g/mol
InChI Key: CDXYLBBUTLNTBC-UHFFFAOYSA-N
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Description

1-Ethynyl-3-isothiocyanatobenzene is an organic compound with the chemical formula C9H5NS . It is one of the numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . This compound is used in various scientific research applications due to its unique properties, making it ideal for studying molecular interactions and developing advanced materials for nanotechnology and drug discovery.


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-3-isothiocyanatobenzene consists of 9 carbon atoms, 5 hydrogen atoms, and 1 sulfur atom . The InChI string representation of the molecule is InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H .


Physical And Chemical Properties Analysis

1-Ethynyl-3-isothiocyanatobenzene has a molecular weight of 159.21 g/mol . It has a topological polar surface area of 44.4 Ų and a complexity of 211 . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Host–Guest Interactions

1-Ethynyl-3-isothiocyanatobenzene demonstrates unexpected host–guest interactions in crystalline states. Schmittel et al. (2001) found that 1,2-bis(3-hydroxyphenylethynyl)benzene, derived from 1-ethynyl-3-hydroxybenzene, forms a 'screw'-type arrangement with phenolic hydroxyl groups. This structure creates tetrahedral cavities filled with water molecules, leading to a novel host–guest complex (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

Cyclocarbonylation Reactions

Datta and Liu (2005) explored the cyclocarbonylation of 1-ethynyl-2-allenylbenzenes to 1H-cyclopenta[a]inden-2-ones using molybdenum carbonyl reagents. They reported that Mo(CO)3(CH3CN)3 is particularly efficient in this process, yielding desired bicyclic ketones up to 87–93% (Datta & Liu, 2005).

Ion-Pi Interactions

Lucas et al. (2009) conducted a theoretical study on the substituent effect of the ethynyl group on ion-pi interactions in 1,3,5-triethynylbenzene systems. Their findings revealed that the ethynyl group, acting as an electron-withdrawing group, favors anion-pi interaction while having minimal influence on cation-pi interaction (Lucas, Quiñonero, Frontera, & Deyà, 2009).

Mechanism of Action

While the specific mechanism of action for 1-Ethynyl-3-isothiocyanatobenzene is not available, isothiocyanates in general have been studied for their antimicrobial properties against human pathogens . They are considered potential replacements or supplements to common antibiotics .

Safety and Hazards

The safety information for 1-Ethynyl-3-isothiocyanatobenzene indicates that it is a dangerous substance . The hazard statements include H302, H312, H314, and H332 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1-ethynyl-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXYLBBUTLNTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654147
Record name 1-Ethynyl-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-isothiocyanatobenzene

CAS RN

244246-95-5
Record name 1-Ethynyl-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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